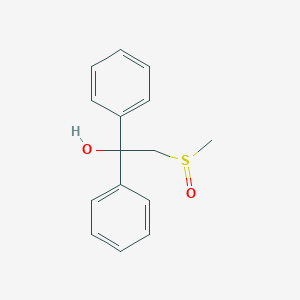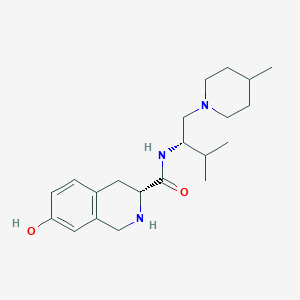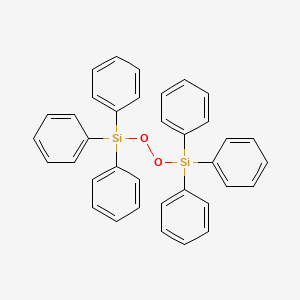
Dioxybis(triphenylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioxybis(triphenylsilane) is an organosilicon compound with the molecular formula C36H30O2Si2. It is characterized by the presence of two triphenylsilane groups connected through an oxygen bridge. This compound is notable for its unique structural properties and its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dioxybis(triphenylsilane) can be synthesized through the reaction of triphenylsilane with oxygen. The reaction typically involves the use of a catalyst and is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a diazabicyclooctane-hydrogen peroxide complex in the presence of chlorotrimethylsilane .
Industrial Production Methods: While specific industrial production methods for dioxybis(triphenylsilane) are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process is optimized for higher yields and safety, considering the potential hazards associated with the reagents used.
Chemical Reactions Analysis
Types of Reactions: Dioxybis(triphenylsilane) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the silicon-oxygen-silicon bridge and the phenyl groups attached to the silicon atoms.
Common Reagents and Conditions:
Substitution: Substitution reactions involving dioxybis(triphenylsilane) typically occur at the phenyl groups, facilitated by various electrophiles and nucleophiles.
Major Products Formed: The major products formed from these reactions include silanols, siloxanes, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dioxybis(triphenylsilane) has a wide range of applications in scientific research:
Medicine: Research is ongoing to investigate the potential therapeutic applications of dioxybis(triphenylsilane) derivatives in drug development.
Mechanism of Action
The mechanism of action of dioxybis(triphenylsilane) involves its ability to donate hydride ions in reduction reactions and to form stable intermediates in oxidation processes. The compound’s molecular targets include various organic substrates, which undergo transformation through the formation of silicon-oxygen and silicon-carbon bonds. The pathways involved in these reactions are influenced by the presence of catalysts and the specific reaction conditions .
Comparison with Similar Compounds
Triphenylsilane: Similar in structure but lacks the oxygen bridge, making it less reactive in certain oxidation reactions.
Diphenylsilane: Contains two phenyl groups attached to silicon, offering different reactivity and applications compared to dioxybis(triphenylsilane).
Tris(trimethylsilyl)silane: Known for its radical reducing properties, it differs significantly in structure and reactivity from dioxybis(triphenylsilane).
Uniqueness: Dioxybis(triphenylsilane) is unique due to its oxygen bridge, which imparts distinct chemical properties and reactivity. This structural feature allows it to participate in a wider range of chemical reactions and enhances its utility in various scientific and industrial applications.
Properties
CAS No. |
2319-39-3 |
|---|---|
Molecular Formula |
C36H30O2Si2 |
Molecular Weight |
550.8 g/mol |
IUPAC Name |
triphenyl(triphenylsilylperoxy)silane |
InChI |
InChI=1S/C36H30O2Si2/c1-7-19-31(20-8-1)39(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-38-40(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H |
InChI Key |
IJSPNPSQIMOSAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


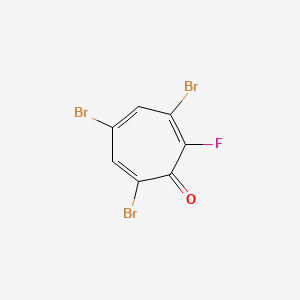
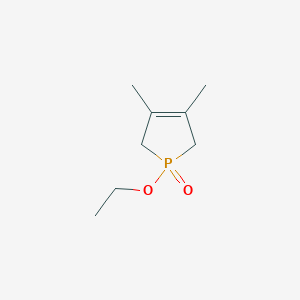
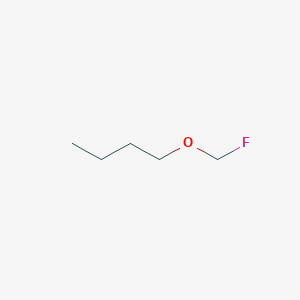
![(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14749491.png)
![(1S,5S,6S,7S)-7-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B14749493.png)
![1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride](/img/structure/B14749508.png)
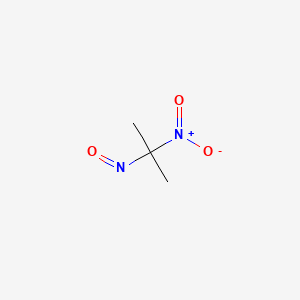
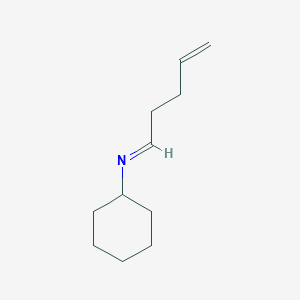
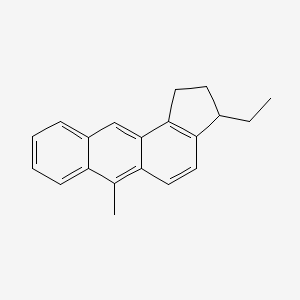
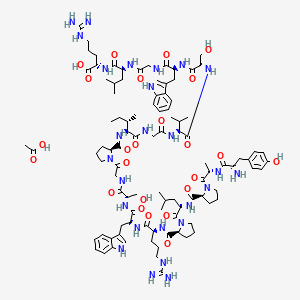
![3-[(2,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B14749543.png)
